molecular formula C17H15BrN2O B12521253 N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide CAS No. 668437-24-9

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide

Cat. No.: B12521253
CAS No.: 668437-24-9
M. Wt: 343.2 g/mol
InChI Key: YCKYPUPCXIDATK-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is a synthetically designed small molecule based on the privileged indole scaffold, a structure prevalent in medicinal chemistry and drug discovery . The compound features a carboxamide bridge connecting a 1-dimethylindole core to a 2-bromophenyl ring, a structural motif known to confer significant biological potential. Indole derivatives are extensively investigated for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Specifically, carboxamide-linked indole analogues have demonstrated promising bioactivity in scientific research. For instance, closely related molecules, such as indolylquinazolinones, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and have been studied for their antitubercular properties . Another example includes N-(4-bromophenyl)furan-2-carboxamide, which exhibited excellent antibacterial activity against clinically isolated drug-resistant pathogens . The presence of the bromoaryl group and the carboxamide functionality in this compound makes it a valuable intermediate for further chemical exploration, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), which are powerful tools for creating diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

668437-24-9

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

N-(2-bromophenyl)-N,1-dimethylindole-3-carboxamide

InChI

InChI=1S/C17H15BrN2O/c1-19-11-13(12-7-3-5-9-15(12)19)17(21)20(2)16-10-6-4-8-14(16)18/h3-11H,1-2H3

InChI Key

YCKYPUPCXIDATK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling is widely used for arylating indole derivatives. A protocol from RSC publications demonstrates regioselective direct arylation of indoles.

Example Protocol :

  • Substrate : N,1-Dimethyl-1H-indole-3-carboxamide.
  • Arylating Agent : 2-Bromophenylboronic acid (or other aryl halides).
  • Catalyst : Pd(OAc)₂ (5–10 mol%) with ligands (e.g., XPhos).
  • Base : Cs₂CO₃ or K₃PO₄.

Typical Conditions :

Parameter Value
Solvent Dioxane or THF
Temperature 100–120°C
Time 12–24 hours
Yield 60–80% (estimated)

Advantages :

  • High functional group tolerance.
  • Minimal need for protecting groups.

Limitations :

  • Cost of palladium catalysts.
  • Potential over-arylation at competing positions.

Multicomponent Reactions with Cyclization

A sustainable approach from RSC involves sequential multicomponent reactions followed by acid-mediated cyclization.

Stepwise Procedure :

  • Step 1 : React 2,2-dimethoxyacetaldehyde with aniline and formic acid in MeOH to form a β-ketoamide intermediate.
  • Step 2 : Cyclize the intermediate using methanesulfonic acid (MSA) to generate the indole core.
  • Step 3 : Introduce the N-(2-bromophenyl) group via nucleophilic substitution or coupling.

Optimized Conditions :

Parameter Value
Solvent (Step 1) MeOH
Temperature (Step 1) RT, 1–2 hours
Acid (Step 2) MSA, 70°C, 0.5–1 hour
Yield (Step 2) 80–95%

Key Challenges :

  • Control of regioselectivity during cyclization.
  • Scalability due to exothermic MSA reactions.

One-Pot Processes for Scalability

Patent WO2016181414A1 describes a one-pot synthesis of quinolone carboxamides via coupling and oxidation. Adapting this for the target compound:

  • Coupling : React indole acetic acid with 2-bromoaniline using HATU or EDC.
  • Oxidation : Treat with O₃ or NaIO₄ to form the carboxamide.

Key Parameters :

Parameter Value
Solvent Acetonitrile
Base DIPEA
Oxidizing Agent O₃ (gaseous)
Yield 50–70% (estimated)

Challenges :

  • Handling gaseous oxidants (e.g., O₃).
  • Limited functional group compatibility.

Comparative Analysis of Methods

Method Yield (%) Conditions Catalysts/Reagents Scalability
Cu(I)-Catalyzed Amination 70–85 DMF, 80–100°C, 12–24 h CuI, K₃PO₄ Moderate
Pd-Catalyzed Coupling 60–80 Dioxane, 100–120°C, 12–24 h Pd(OAc)₂, XPhos Low
Multicomponent + Cyclization 80–95 MeOH (Step 1), MSA (Step 2) Formic acid, MSA High
Vilsmeier-Haack 50–70 POCl₃, DMF, 0–5°C, reflux Vilsmeier reagent Moderate
One-Pot Oxidation 50–70 Acetonitrile, RT, O₃ HATU, O₃ Moderate

Critical Factors in Synthesis

  • Regioselectivity :
    • The 3-position of indole is prone to electrophilic substitution; directing groups (e.g., N-methyl) enhance selectivity.
  • Stability of Bromophenyl Group :
    • Avoid harsh conditions (e.g., strong acids/bases) to prevent debromination.
  • Catalyst Efficiency :
    • Pd ligands (e.g., XPhos) improve turnover numbers for challenging couplings.
  • Purification :
    • Column chromatography (PE/EA = 10:1 to 1:2) is critical due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole moiety.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole ring.

Scientific Research Applications

Chemistry

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can be oxidized or reduced, affecting the oxidation state of the indole moiety.

These reactions facilitate the synthesis of new derivatives with enhanced properties and functionalities.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Anticancer Properties : Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example, it demonstrated a half-maximal growth inhibition (GI50) against A-549 lung cancer cells, indicating its potential as an anticancer agent. The compound's mechanism involves interaction with specific molecular targets, including inhibition of monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell survival under hypoxic conditions .
  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. It was tested against pathogens like Staphylococcus aureus and Escherichia coli, displaying promising minimum inhibitory concentration (MIC) values and comparable inhibition zones to standard antibiotics .

Anticancer Evaluation

A study involving malignant brain tumor cells indicated that derivatives of this compound exhibited significant cytotoxic effects. The findings revealed that certain derivatives could effectively inhibit cell growth and induce apoptosis through specific signaling pathways .

Indole Derivatives Study

A comprehensive study focused on the synthesis and biological evaluation of various indole derivatives highlighted that compounds similar to this compound showed enhanced anticancer activity compared to unsubstituted indoles. Structural modifications were emphasized as crucial for improving biological efficacy .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 1-Methyl-N-phenyl-1H-indole-3-carboxamide (C₁₆H₁₄N₂O)
  • Key Differences : Lacks bromine and the second methyl group on the amide nitrogen.
  • Impact: The absence of bromine reduces molecular weight (238.3 vs. ~348.2 g/mol for the target compound) and lipophilicity (ClogP ≈ 3.5 vs. ~4.8).
  • Synthesis : Prepared via carbodiimide-mediated coupling of indole-3-carboxylic acid with aniline derivatives .
b) 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (C₁₆H₁₁BrFN₂O)
  • Key Differences : Bromine and fluorine substituents on the indole ring (positions 5 and 7) and carboxamide at the 2-position.
  • Impact : Fluorine enhances electronegativity and metabolic stability, while bromine at position 5 may alter π-stacking interactions. The 2-carboxamide positioning could affect binding orientation compared to 3-substituted analogs .
c) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₁₃H₁₁BrN₂O₂)
  • Key Differences : Pyridine core instead of indole, with a lactam ring and bromine on the aryl group.
  • Bromine at the meta position on the phenyl ring may reduce steric hindrance compared to ortho substitution .
d) 1-(2-Bromophenyl)-3-phenylurea (C₁₃H₁₁BrN₂O)
  • Key Differences : Urea backbone instead of carboxamide.
  • Impact: Urea’s dual NH groups enable stronger hydrogen bonding but reduce lipophilicity (ClogP ≈ 3.1).

Key Structural Insights

  • Halogenation : Bromine at the ortho position (target compound) increases steric hindrance and may reduce rotational freedom compared to meta-substituted analogs ().
  • Methylation : N,1-Dimethylation enhances metabolic stability by blocking oxidative demethylation pathways.
  • Core Heterocycle : Indole’s aromaticity and planar structure favor intercalation into DNA or protein binding pockets, whereas pyridine-lactam systems () prioritize hydrogen-bond networks.

Biological Activity

N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

PropertyValue
CAS No. 668437-24-9
Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
IUPAC Name N-(2-bromophenyl)-N,1-dimethylindole-3-carboxamide
InChI Key YCKYPUPCXIDATK-UHFFFAOYSA-N

The compound features a bromophenyl group attached to a dimethylindole core, which is known for its potential interactions with various biological targets.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study indicated that indole derivatives, including this compound, exhibit significant inhibitory effects on cancer cell proliferation. For instance:

  • Cell Viability Assays : The compound demonstrated a half-maximal growth inhibition (GI50) value against A-549 lung cancer cells, indicating its effectiveness in reducing cell viability when compared to untreated controls .
  • Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity related to cancer cell metabolism and proliferation. This includes inhibition of monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell survival under hypoxic conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains:

  • Inhibition Studies : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values .
  • Comparative Analysis : When compared to standard antibiotics, this compound exhibited comparable or superior inhibition zones, suggesting its potential as an alternative antimicrobial agent .

Study on Indole Derivatives

A comprehensive study focused on the synthesis and biological evaluation of various indole derivatives found that compounds similar to this compound showed enhanced anticancer activity in comparison to unsubstituted indoles. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Antitumor Evaluation

In another investigation involving malignant brain tumor cells, the compound was part of a series that demonstrated significant cytotoxic effects. The findings revealed that certain derivatives could effectively inhibit cell growth and induce apoptosis in cancer cells through specific signaling pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Interaction : The indole moiety may interact with various receptors and enzymes, influencing their activity.
  • Cell Cycle Disruption : Flow cytometry analyses indicated that treatment with the compound led to alterations in cell cycle distribution among treated cancer cells, particularly an increase in cells arrested at the S phase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide?

  • Methodological Answer : Pd-catalyzed amidation and cyclization protocols are widely used for indole carboxamide derivatives. For example, coupling indole-3-carboxylic acid derivatives with brominated aryl amines under Pd(PPh₃)₄ catalysis in toluene at reflux yields target compounds with high regioselectivity . Alternative routes involve activating carboxylic acids (e.g., via mixed anhydrides) for amide bond formation with substituted anilines .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–150 ppm), noting substituent-induced shifts. The 2-bromophenyl group shows distinct splitting patterns due to steric hindrance .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 371.04 for C₁₇H₁₄BrN₂O) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Q. What purification techniques are optimal post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from methanol/dichloromethane mixtures improves purity, as evidenced by sharp melting points (>200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, crystallography revealed planar conformations in analogous N-(3-bromo-2-methylphenyl)carboxamides, with dihedral angles <10° between aromatic rings, explaining observed NMR coupling patterns . Hydrogen-bonded dimers (N–H⋯O) may also influence solubility and melting behavior .

Q. What strategies mitigate by-product formation during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with Xantphos ligands to enhance coupling efficiency and reduce homocoupling by-products .
  • Reaction Monitoring : TLC or in situ IR tracks intermediate formation. For example, unreacted 2-bromophenylamine (Rf ~0.5 in 3:1 hexane/EtOAc) indicates incomplete amidation .
  • Temperature Control : Lowering reaction temperatures (e.g., 80°C vs. reflux) minimizes decomposition of thermally sensitive intermediates .

Q. How can computational modeling predict reactivity or tautomeric states?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model tautomerization energetics. Studies on N-(3-bromo-2-methylphenyl) derivatives showed keto-amine tautomers are favored over enol forms by ~5 kcal/mol, aligning with experimental IR and NMR data . MD simulations further predict solvent effects on conformational stability .

Q. What applications exist for photoactivatable indole carboxamide derivatives?

  • Methodological Answer : Derivatives with benzophenone moieties (e.g., N-(4-benzoylphenethyl)-indole-2-carboxamides) enable photoaffinity labeling for target identification in biochemical assays. Irradiation at 365 nm generates reactive intermediates for covalent binding to proteins .

Data Contradiction Analysis

Q. How to address inconsistent NMR yields vs. chromatographic purity?

  • Methodological Answer :

  • By-Product Identification : LC-MS/MS detects halogenated side products (e.g., dibromo derivatives from over-reaction) .
  • Quantitative NMR (qNMR) : Integrate residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) against analyte signals for accurate yield calculation .

Q. Why might synthetic yields vary between laboratories?

  • Methodological Answer : Trace moisture degrades Pd catalysts, reducing coupling efficiency. Rigorous solvent drying (e.g., molecular sieves in toluene) and inert atmosphere protocols are critical. Reproducibility improves with standardized catalyst batches (e.g., Pd(PPh₃)₄ ≥98% purity) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₇H₁₄BrN₂O
Theoretical Molecular Weight371.04 g/mol
Melting Point202–204°C
Tautomeric Energy DifferenceΔG = +5.2 kcal/mol (keto vs. enol)

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